2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is a chemical compound characterized by its unique structure, which includes a benzimidazole moiety linked to a chlorophenyl group through an ethanol bridge. The molecular formula of this compound is C16H15ClN2O, and it has a molecular weight of 286.76 g/mol. This compound typically appears as a white to off-white solid and is soluble in polar solvents such as methanol and ethanol, as well as in water.
2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits significant biological activities, making it a subject of interest in medicinal chemistry. It has shown potential as:
The synthesis of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol can be achieved through several methods:
The compound has several applications in various fields:
Studies on the interactions of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol with biological targets have revealed insights into its mechanism of action. It is believed to interfere with nucleic acid synthesis and protein production within cells, contributing to its antibacterial and anticancer effects. These interactions are crucial for understanding how this compound can be optimized for therapeutic use .
Several compounds share structural similarities with 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorobenzyl)-1H-benzimidazol-2-ylmethanol | Benzimidazole core with a benzyl alcohol | Antimicrobial, Antitumor |
| 2-(2-chloro-1H-benzimidazol-1-yl)ethanol | Benzimidazole ring with chloro substitution | Antiviral, Antibacterial |
| 5-amidino-benzimidazoles | Benzimidazole with amidine group | Anticancer, Antimicrobial |
These compounds are notable for their similar benzimidazole structures but differ in their substituents and biological activities. The unique chlorophenyl substitution in 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol enhances its specificity and potency against certain pathogens compared to its analogs .
The molecular formula of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is C₁₆H₁₅ClN₂O, with a molecular weight of 286.75 g/mol. The structure comprises a benzimidazole core fused to a benzene ring, substituted at the 1-position by a (2-chlorophenyl)methyl group and at the 2-position by an ethanol moiety. Key bonding features include:
The SMILES notation (CC(C₁=NC₂=CC=CC=C₂N₁CC₃=CC=CC=C₃Cl)O) clarifies the connectivity. The InChIKey (OMWUTNBNZBOBHS-UHFFFAOYSA-N) further confirms the stereochemical uniqueness.
While direct crystallographic data for this compound remains unreported, analogous benzimidazole derivatives exhibit planar benzimidazole rings with dihedral angles between substituents. For example, in 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde, the dihedral angle between the benzimidazole and benzene ring is 2.9°, suggesting minimal steric hindrance. Computational models predict similar planarity for 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol, with the chlorophenyl group adopting a near-orthogonal orientation relative to the benzimidazole plane to minimize electronic repulsion.
Conformational stability is influenced by intramolecular hydrogen bonding between the ethanol hydroxyl group and the benzimidazole’s nitrogen, as observed in related structures.
Compared to other benzimidazole analogs, this compound’s chlorophenyl and hydroxyethyl substituents confer distinct electronic and steric properties:
| Feature | 2-(1H-Benzimidazol-2-yl)-1-(2-Chlorophenyl)ethanol | 1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol | 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol |
|---|---|---|---|
| Substituents | 2-Chlorophenyl, hydroxyethyl | 4-Chlorobenzyl, methanol | 2-Chloro, ethanol |
| Polarity | Moderate (logP ~2.8) | Low (logP ~3.2) | High (logP ~1.9) |
| Hydrogen Bonding | Intramolecular (OH⋯N) | Intermolecular (OH⋯O) | Intermolecular (OH⋯Cl) |
The 2-chlorophenyl group enhances lipophilicity compared to unsubstituted benzimidazoles, while the hydroxyethyl chain improves aqueous solubility.
The solubility behavior of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits characteristics typical of substituted benzimidazole derivatives with mixed polar and nonpolar structural features [1]. The compound displays limited water solubility due to its substantial hydrophobic character contributed by both the benzimidazole ring system and the chlorophenyl substituent [2].
The octanol-water partition coefficient (LogP) for the target compound can be estimated to be in the range of 3.2 to 4.0, based on computational predictions and structural similarities with related benzimidazole derivatives [3] [4] [5]. This moderate to high lipophilicity value indicates favorable membrane permeability characteristics while maintaining sufficient polarity for biological interactions [1].
Comparative analysis with structurally related compounds reveals distinct solubility patterns. The parent 1H-benzimidazole-2-ethanol exhibits a LogP of 0.616, demonstrating significantly higher water solubility [6] [7]. In contrast, chlorinated benzimidazole derivatives such as 2-(2-chlorophenyl)benzimidazole show LogP values of 3.88, indicating reduced aqueous solubility [8] [9].
| Compound | Molecular Formula | LogP | Water Solubility |
|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol | C₁₅H₁₃ClN₂O | 3.2 (estimated) | Limited |
| 1H-Benzimidazole-2-ethanol | C₉H₁₀N₂O | 0.616 | Moderate |
| 2-(2-Chlorophenyl)benzimidazole | C₁₃H₉ClN₂ | 3.88 | Low |
The compound demonstrates preferential solubility in polar organic solvents, particularly alcohols (methanol, ethanol) and dimethyl sulfoxide [1] [10] [11]. Studies on benzimidazole derivatives indicate that solubility in alcohols (C₃-C₆) is consistently higher than in water, with intermolecular solute-solvent interactions being stronger for primary alcohols compared to secondary or tertiary alcohols [10] [11].
The presence of the hydroxyl group in the ethanol side chain provides hydrogen bonding capability, facilitating dissolution in protic solvents [1]. The benzimidazole nitrogen atoms can act as hydrogen bond acceptors, further enhancing solubility in hydrogen bond donating solvents [2] [12].
Benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol, typically exhibit exceptional thermal stability with decomposition onset temperatures ranging from 350°C to 450°C [13] [14] [15]. Thermogravimetric analysis of related benzimidazole compounds reveals that thermal decomposition generally occurs through a single-step process, with the benzimidazole ring system providing structural stability at elevated temperatures [13].
The thermal stability parameters for the compound can be estimated based on structurally similar derivatives:
| Thermal Property | Temperature Range (°C) | Reference Compounds |
|---|---|---|
| Melting Point | 200-250 (estimated) | Similar benzimidazole derivatives [8] [16] |
| Decomposition Onset | 350-400 | Benzimidazole thermal studies [13] [14] |
| Peak Decomposition | 420-470 | Related heterocyclic compounds [15] |
Differential scanning calorimetry studies on benzimidazole derivatives reveal complex thermal behavior patterns, including potential polymorphism and solid-solid phase transitions [17] [13]. The compound 2-propyl-1H-benzimidazole demonstrates an irreversible phase transition at 384 K, followed by reversible transitions upon cooling, indicating the possibility of conformational phases in substituted benzimidazoles [17].
The thermal behavior of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol is expected to involve:
The ¹H nuclear magnetic resonance spectrum of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits characteristic resonances that provide definitive structural identification [19] [20] [12]. The benzimidazole NH proton appears as a broad singlet in the downfield region at approximately 12.5-13.3 ppm, consistent with the electron-withdrawing nature of the imidazole ring system and its participation in hydrogen bonding networks [19] [21].
The aromatic proton region (7.0-8.5 ppm) displays multiple overlapping signals corresponding to both the benzimidazole ring protons and the chlorophenyl substituent [20] [12]. The chlorophenyl protons typically appear as a complex multiplet pattern due to the ortho-chlorine substitution, which influences the electronic environment and coupling patterns of adjacent aromatic protons [22] [12].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzimidazole NH | 12.5-13.3 | Broad singlet | 1H |
| Aromatic protons | 7.0-8.5 | Multiplets | 8H |
| CH(OH) proton | 4.5-5.5 | Multiplet | 1H |
| CH₂ protons | 2.5-3.5 | Multiplet | 2H |
| OH proton | 3.0-6.0 | Broad | 1H |
The methylene protons (CH₂) connecting the benzimidazole ring to the chiral center appear as a complex multiplet in the 2.5-3.5 ppm region, while the proton on the carbon bearing the hydroxyl group (CH(OH)) resonates at 4.5-5.5 ppm as a multiplet due to coupling with adjacent protons [19] [23].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [19] [12] [24]. The benzimidazole C-2 carbon, being quaternary and adjacent to nitrogen atoms, appears in the characteristic range of 150-155 ppm [19] [12]. The aromatic carbon signals distribute across the 110-140 ppm region, with the chlorine-bearing carbon typically appearing slightly downfield due to the electronegative chlorine substituent [12] [24].
The aliphatic carbons show distinct chemical shifts: the CH₂ carbon adjacent to the benzimidazole ring appears at 35-45 ppm, while the carbon bearing the hydroxyl group (CH(OH)) resonates in the 65-75 ppm range due to the deshielding effect of the electronegative oxygen atom [19] [23].
The infrared spectrum of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol exhibits characteristic absorption bands that confirm the presence of key functional groups [1] [25] [12]. The hydroxyl group produces a strong, broad absorption in the 3200-3600 cm⁻¹ region, often overlapping with the NH stretch of the benzimidazole moiety which appears in the 3000-3500 cm⁻¹ range [1] [12] [26].
The benzimidazole ring system generates characteristic absorptions including the C=N stretch at 1600-1650 cm⁻¹, which appears as a strong band indicative of the imino functionality [25] [12] [24]. Aromatic C=C stretching vibrations manifest as medium-to-strong absorptions in the 1450-1600 cm⁻¹ region [12] [26].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, broad | Alcohol functionality |
| N-H stretch | 3000-3500 | Medium-strong | Benzimidazole NH |
| C=N stretch | 1600-1650 | Strong | Imidazole ring |
| C=C aromatic | 1450-1600 | Medium-strong | Aromatic rings |
| C-Cl stretch | 700-800 | Medium | Chlorophenyl group |
| C-N stretch | 1200-1350 | Medium | Aromatic C-N bonds |
| C-O stretch | 1000-1100 | Medium | Alcohol C-O bond |
The chlorophenyl substituent contributes a characteristic C-Cl stretching vibration in the 700-800 cm⁻¹ region, providing confirmatory evidence for the halogen substitution pattern [1] [12]. Additional absorptions in the fingerprint region (800-1400 cm⁻¹) include C-N stretching vibrations at 1200-1350 cm⁻¹ and C-O stretching of the alcohol functionality at 1000-1100 cm⁻¹ [12] [26].
Mass spectrometric analysis of 2-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)ethanol under electron impact conditions reveals characteristic fragmentation pathways typical of benzimidazole derivatives [27] [28] [29]. The molecular ion peak [M]⁺ appears at m/z 272 with moderate intensity, as benzimidazole compounds often exhibit relatively stable molecular ions due to the aromatic stabilization of the heterocyclic system [27] [29].
Primary fragmentation pathways involve loss of the hydroxyl radical [M-17]⁺ at m/z 255, followed by loss of the complete ethanol side chain [M-31]⁺ at m/z 241, which typically represents the base peak or one of the most intense fragments [27] [28]. This fragmentation pattern is consistent with the preferential cleavage of bonds adjacent to the heteroaromatic system [29].
| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| [M]⁺ | 272 | Moderate | Molecular ion |
| [M-17]⁺ | 255 | Medium | Loss of OH radical |
| [M-31]⁺ | 241 | High | Loss of CH₂OH |
| Benzimidazole⁺ | 118 | High | Ring fragmentation |
| Chlorophenyl⁺ | 111 | Medium | Aromatic cleavage |
Secondary fragmentation involves cleavage of the benzimidazole ring system to generate the characteristic benzimidazole cation at m/z 118, which appears as a high-intensity peak due to the stability of the conjugated heterocyclic system [27] [29]. The chlorophenyl fragment appears at m/z 111, corresponding to the chlorinated aromatic portion after loss of the methylene bridge [28] [29].
Further fragmentation of the benzimidazole ring system produces various lower mass fragments through ring-opening processes and subsequent rearrangements [29]. The fragmentation patterns observed are consistent with electron impact mass spectrometry studies of related benzimidazole derivatives, confirming the utility of mass spectrometry for structural characterization of this compound class [27] [28] [29].